3-Chloro-2-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine is an organic compound with the molecular formula and a molecular weight of approximately 241.71 g/mol. This compound is characterized by a chloro substituent, a tetrahydro-2H-pyran-2-ylmethoxy group, and an amine functionality, making it a subject of interest in various fields of chemical research, particularly in medicinal chemistry and organic synthesis.
The compound is cataloged under the CAS number 946682-29-7 and is classified as an aromatic amine due to the presence of the phenylamine core. Its structural features indicate potential applications in pharmaceuticals, particularly as intermediates in drug synthesis or as active pharmaceutical ingredients due to its unique chemical properties .
The synthesis of 3-Chloro-2-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine typically involves several key steps:
The molecular structure of 3-Chloro-2-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine can be represented using various chemical notation systems:
C1CCOC(C1)COC2=C(C=CC=C2Cl)N
LQSKRGNJICEUBA-UHFFFAOYSA-N
The compound features a chloro group at the para position relative to the amine, which can influence its reactivity and biological activity .
3-Chloro-2-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine can undergo several chemical reactions:
The mechanism of action for 3-Chloro-2-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine can vary depending on its application. In biological contexts, it may interact with specific proteins or enzymes, modulating their activity. The tetrahydro-2H-pyran group enhances stability and bioavailability, while the phenylamine core may facilitate binding to target sites on proteins .
The physical properties of 3-Chloro-2-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine are summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 241.71 g/mol |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
LogP | 3.451 |
Polar Surface Area | 44.48 Ų |
These properties suggest moderate lipophilicity, which may influence its pharmacokinetic profile.
3-Chloro-2-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine has several potential applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4